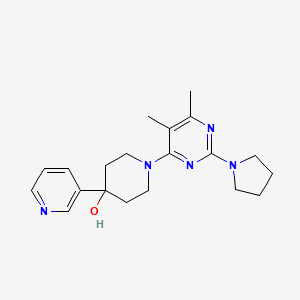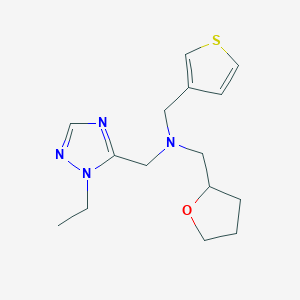![molecular formula C21H29FN2O3 B4533482 N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide](/img/structure/B4533482.png)
N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is structurally related to fentanyl analogs, which are known for their potent pharmacological effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidinyl intermediate, followed by the introduction of the oxane-4-carbonyl group. The final step involves the coupling of the fluorophenylmethyl group to the piperidinyl intermediate under controlled conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents like dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted fluorophenyl compounds. These products can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including pain management and anesthesia.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that modulate pain perception and other physiological responses. The presence of the fluorophenyl group enhances its binding affinity and potency compared to other analogs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fentanyl analogs, such as:
- N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
Uniqueness
N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide is unique due to the presence of the oxane-4-carbonyl group, which imparts distinct physicochemical properties and enhances its pharmacological profile. This structural modification differentiates it from other fentanyl analogs and contributes to its potential therapeutic applications.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O3/c22-19-4-1-17(2-5-19)15-23-20(25)6-3-16-7-11-24(12-8-16)21(26)18-9-13-27-14-10-18/h1-2,4-5,16,18H,3,6-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUCQJGBPRBSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclopentyl-5-[(3-methyl-2-thienyl)sulfonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4533404.png)
![2-[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B4533427.png)
![N-(3-methoxypropyl)-6-[2-(2-pyridinyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4533428.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-butenamide](/img/structure/B4533439.png)
![N-[2-(1H-pyrazol-4-yl)ethyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4533440.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B4533467.png)
![3-[2-(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B4533472.png)
![rel-(1R,5S)-3-(2-methyl-5-propyl-4-pyrimidinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B4533477.png)
![3-(1,3-benzodioxol-5-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpropanamide](/img/structure/B4533483.png)
![1-(2-morpholin-4-ylethyl)-N-[2-(3-phenylpiperidin-1-yl)ethyl]triazole-4-carboxamide](/img/structure/B4533486.png)
![N-(2-fluoro-5-methylphenyl)-N'-[2-(pyridin-3-ylamino)ethyl]succinamide](/img/structure/B4533489.png)
![[4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B4533502.png)
